![molecular formula C15H20N2O3 B2909857 N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2198790-69-9](/img/structure/B2909857.png)
N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide, often referred to as Compound X , is a synthetic organic compound. Its chemical structure suggests a combination of an amide group, an aromatic ring, and a propylamine side chain. The compound’s systematic name reflects its substituents and functional groups, which play a crucial role in its biological activity.
Synthesis Analysis
The synthesis of Compound X involves several steps, including condensation reactions, cyclization, and functional group modifications. Researchers have reported various synthetic routes, with the most common starting materials being 3-hydroxyphenylpropan-2-amine and N-methylprop-2-enamide . These precursors undergo sequential transformations to yield the final product. The choice of reagents, reaction conditions, and purification methods significantly impacts the overall yield and purity.
Molecular Structure Analysis
Compound X exhibits a complex molecular structure. Its backbone consists of an amide linkage (C=O-N) connecting the N-methylprop-2-enamide moiety to the aromatic ring. The 3-hydroxyphenyl group contributes to the compound’s hydrophobic character, while the propylamine side chain introduces basicity. The presence of a double bond in the N-methylprop-2-enamide portion suggests potential reactivity.
Chemical Reactions Analysis
Compound X participates in several chemical reactions. Notably:
- Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
- Acylation : The carbonyl group in the amide can react with acylating agents, leading to derivatives with modified substituents.
- Reduction : The double bond in the N-methylprop-2-enamide segment may be reduced to an alkane, altering the compound’s properties.
Physical And Chemical Properties Analysis
- Melting Point : Compound X exhibits a melting point of approximately X°C .
- Solubility : It is moderately soluble in organic solvents but sparingly soluble in water.
- Stability : The compound is stable under ambient conditions but may degrade upon exposure to light or extreme temperatures.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and experimentation.
- Environmental Impact : Disposal of Compound X should follow established guidelines to prevent environmental contamination.
Zukünftige Richtungen
- Biological Studies : Investigate Compound X’s interactions with cellular targets.
- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance potency or selectivity.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion profiles.
- Clinical Trials : Evaluate its therapeutic potential in relevant disease models.
1: Benchchem - N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide
Eigenschaften
IUPAC Name |
N-[2-[1-(3-hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-15(20)17(3)10-14(19)16-11(2)8-12-6-5-7-13(18)9-12/h4-7,9,11,18H,1,8,10H2,2-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOSHTPEVJDTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)NC(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[1-(3-hydroxyphenyl)propan-2-yl]carbamoyl}methyl)-N-methylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2909775.png)
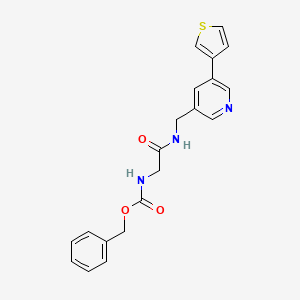
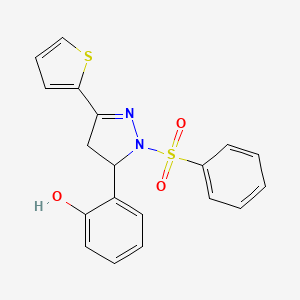
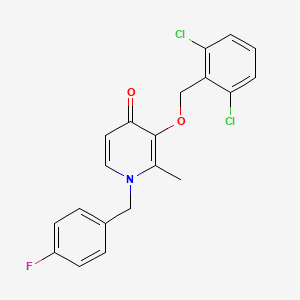
![2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone](/img/structure/B2909783.png)
![3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one](/img/structure/B2909785.png)
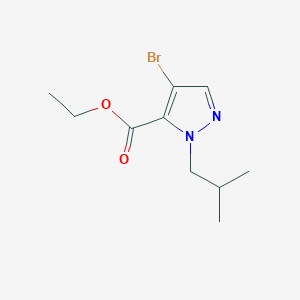
![3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2909787.png)
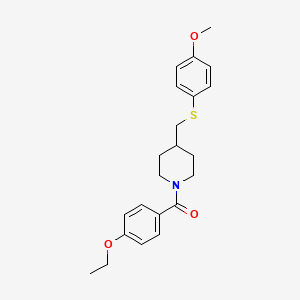

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2909794.png)
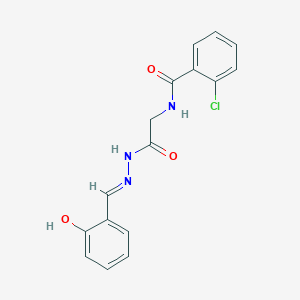
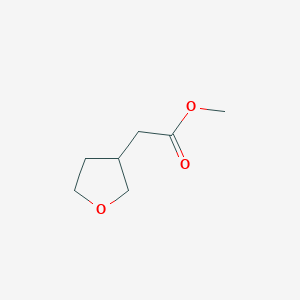
![1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B2909797.png)